The Dual-Warhead Scaffold: Technical Guide to 5-Cyano-2-formylphenylboronic Acid
The Dual-Warhead Scaffold: Technical Guide to 5-Cyano-2-formylphenylboronic Acid
Executive Summary
5-Cyano-2-formylphenylboronic acid (CAS: 2095193-38-5) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple boronic acids, this molecule possesses two orthogonal reactive centers—an electrophilic aldehyde and a Lewis-acidic boronic acid—positioned in a specific ortho relationship. This architecture allows it to exist in a dynamic equilibrium with its cyclic isomer, 5-cyano-1-hydroxy-1,3-dihydro-2,1-benzoxaborole .
For drug developers, this molecule offers a unique "dual-warhead" capability: the boronic acid moiety can engage in reversible covalent bonding with serine/threonine residues or diols (sugars), while the aldehyde (or its cyclic hemiacetal form) provides a vector for Schiff-base formation or hydrogen bond networking. The electron-withdrawing cyano group at the 5-position critically modulates the Lewis acidity (pKa) of the boron center, enhancing its physiological reactivity compared to the unsubstituted parent compound.
Chemical Architecture & Properties[1]
Structural Identity[2]
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IUPAC Name: (5-Cyano-2-formylphenyl)boronic acid
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CAS Number: 2095193-38-5
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Molecular Formula: C
H BNO -
Molecular Weight: 174.95 g/mol
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SMILES: N#CC1=CC(B(O)O)=C(C=O)C=C1
The Benzoxaborole Equilibrium
The defining feature of this molecule is the ortho-placement of the formyl and boronic acid groups. In solution, particularly in the presence of water or protic solvents, the molecule undergoes cyclization. The oxygen of the boronic acid attacks the electrophilic aldehyde carbon (or conversely, the hydrated aldehyde attacks the boron), forming a cyclic hemiacetal known as a benzoxaborole .
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Open Form: Highly reactive aldehyde; available for reductive amination or Suzuki coupling.
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Closed Form (Benzoxaborole): Physiologically stable; mimics the transition state of protease hydrolysis; resistant to oxidation.
Electronic Effect of the 5-Cyano Group: The cyano group (-CN) is a strong electron-withdrawing group (EWG). Positioned para to the formyl group and meta to the boron, it exerts a significant inductive effect:
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Increased Lewis Acidity: It pulls electron density away from the aromatic ring, making the boron atom more electron-deficient. This lowers the pKa of the boronic acid (estimated ~6.5–7.0 vs. ~8.8 for phenylboronic acid), enhancing binding affinity to diols at physiological pH (7.4).
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Stabilized Closed Form: The EWG increases the electrophilicity of the aldehyde carbon, favoring the nucleophilic attack by the boronic acid hydroxyl group, shifting the equilibrium toward the cyclic benzoxaborole species.
Physical Properties Table
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (often decomposes) |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water (acidic pH), soluble in basic buffer. |
| pKa (Boron) | ~6.8 (Estimated due to -CN effect) |
| Storage | 2–8 °C, Hygroscopic. Store under inert gas (Argon/Nitrogen). |
Mechanistic Chemistry: Tautomerism & Reactivity[3][4]
The following diagram illustrates the dynamic equilibrium and the orthogonality of the functional groups.
Caption: The 5-cyano substituent stabilizes the closed benzoxaborole tautomer, enhancing biological activity.
Synthesis Strategy: The Protected Acetal Route
Direct borylation of benzaldehydes can be problematic due to the reactivity of the aldehyde. The most robust "field-proven" protocol involves protecting the aldehyde as an acetal, installing the boron, and then deprotecting.
Retrosynthetic Analysis
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Target: 5-Cyano-2-formylphenylboronic acid
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Precursor: 2-Bromo-4-cyanobenzaldehyde (Commercially available)
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Key Transformation: Miyaura Borylation or Lithium-Halogen Exchange.
Step-by-Step Protocol
Step 1: Protection (Acetal Formation)
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Reagents: 2-Bromo-4-cyanobenzaldehyde (1.0 eq), Ethylene glycol (1.2 eq), p-TsOH (cat.), Toluene.
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Procedure: Reflux in a Dean-Stark apparatus to remove water.
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Outcome: 2-(2-bromo-4-cyanophenyl)-1,3-dioxolane. This protects the aldehyde from nucleophilic attack during borylation.
Step 2: Borylation (Miyaura Coupling) Note: Pd-catalyzed borylation is preferred over lithiation to tolerate the nitrile group.
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Reagents: Protected aryl bromide (from Step 1), Bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl
(3 mol%), KOAc (3.0 eq). -
Solvent: 1,4-Dioxane (degassed).
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Conditions: Heat at 80–90 °C for 12–16 hours under Argon.
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Workup: Filter through Celite, concentrate.
Step 3: Deprotection & Hydrolysis
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Reagents: Pinacol boronate intermediate, dilute HCl (2N) or NaIO
(oxidative cleavage of pinacol). -
Procedure: Stir the pinacol ester in Acetone/Water (1:1) with NH
OAc and NaIO to cleave the pinacol, followed by acid hydrolysis to remove the acetal. -
Purification: The free boronic acid often precipitates upon acidification or can be recrystallized from Acetonitrile/Water.
Caption: Robust synthetic pathway utilizing acetal protection to ensure nitrile and aldehyde integrity.
Applications in Drug Discovery[6][7][8]
Reversible Covalent Inhibition
This scaffold is a cornerstone for designing Reversible Covalent Inhibitors (RCIs) .
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Mechanism: The boron atom forms a tetrahedral adduct with the catalytic serine or threonine hydroxyl group in the active site of enzymes (e.g., proteasomes, beta-lactamases).
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Advantage: The 5-cyano group lowers the LUMO energy, making the boron a "harder" Lewis acid, increasing residence time on the target without the permanent modification risks associated with irreversible inhibitors (like acrylamides).
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da) and high ligand efficiency, 5-Cyano-2-formylphenylboronic acid is an ideal fragment .
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Screening: It can be screened via X-ray crystallography or NMR. The aldehyde allows for rapid "fragment growing" via reductive amination with amine libraries to explore adjacent pockets in the protein.
PROTACs and Warheads
In Protein Degradation (PROTACs), this moiety can serve as the warhead for recruiting E3 ligases or targeting specific surface proteins, where the reversible bond reduces off-target toxicity.
Handling & Safety (MSDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Stability: Boronic acids can dehydrate to form boroxines (trimers).[1] This is reversible with the addition of water. The 5-cyano derivative is relatively stable but should be kept cold to prevent gradual oxidation of the aldehyde.
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Protocol: Always handle in a fume hood. In case of contact, wash with copious water.
References
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Benzoxaborole Equilibrium & Reactivity
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Synthesis of Boronic Acids
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
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Medicinal Applications (Benzoxaboroles)
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Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728). Bioorganic & Medicinal Chemistry Letters. Link
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Boronic Acid pKa Effects
